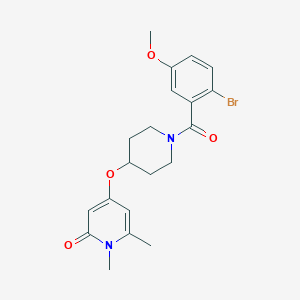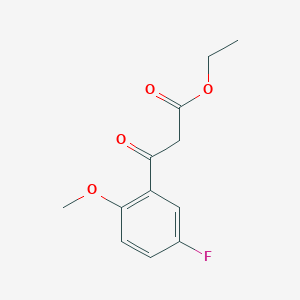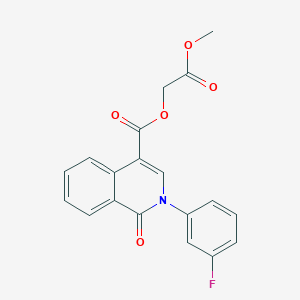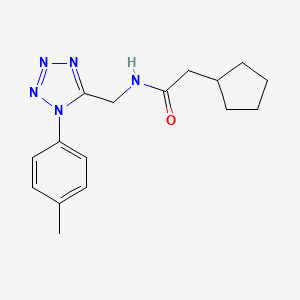![molecular formula C20H21N5O4S B2395312 2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide CAS No. 1105248-49-4](/img/structure/B2395312.png)
2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thieno[3,4-c]pyrazole moiety, which is a heterocyclic compound known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and thieno[3,4-c]pyrazole moieties would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indole moiety is known to undergo electrophilic substitution, while the thieno[3,4-c]pyrazole moiety might participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole and thieno[3,4-c]pyrazole moieties might affect its solubility, stability, and reactivity .Scientific Research Applications
Scientific Research Applications
Antifungal and Antimicrobial Properties : A study by Kaddouri et al. (2022) on compounds against Fusarium oxysporum f. sp. Albedinis highlights the antifungal properties of molecules with specific pharmacophore sites. The research divided compounds into classes based on their effectiveness against the pathogen, with structure-activity relationship interpretations aiding in pharmacophore site predictions. This suggests potential antifungal applications for similar complex molecules, especially in agriculture and disease control [Kaddouri et al., 2022].
Drug Development and Medicinal Chemistry : The synthesis and biological activity studies of pyrazole heterocycles, as discussed by Dar and Shamsuzzaman (2015), and the development of anticancer agents through Knoevenagel condensation, as explored by Tokala et al. (2022), demonstrate the versatility of these compounds in medicinal chemistry. These studies underscore the importance of such compounds in developing new therapies for various diseases, including cancer [Dar & Shamsuzzaman, 2015; Tokala et al., 2022].
Synthetic Pathways and Chemical Synthesis : The extensive review on the synthesis of pyrazoline heterocycles and their significant biological activities indicates a broad interest in these compounds for pharmaceutical applications. Their role as key intermediates in synthesizing diverse biologically active molecules highlights the compound's relevance in drug discovery and development [Dar & Shamsuzzaman, 2015].
Pharmacological and Therapeutic Applications : Research on indole derivatives, such as those by Wang et al. (2016), sheds light on their multiple protective roles in chronic liver diseases, suggesting potential therapeutic applications for compounds with indole structures. This includes their role in regulating transcriptional factors and signaling pathways, relieving oxidative stress, and inhibiting DNA synthesis, among other effects [Wang et al., 2016].
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The exact nature of these interactions and the resulting changes need to be investigated further.
Biochemical Pathways
It’s likely that the compound influences multiple pathways, given its complex structure and potential interactions with various targets
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Further pharmacokinetic studies are required to understand these properties in detail.
Result of Action
It’s likely that the compound induces changes at the molecular and cellular levels, given its potential interactions with various targets
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-29-7-6-21-17(26)9-25-19(14-10-30-11-16(14)24-25)23-20(28)18(27)13-8-22-15-5-3-2-4-12(13)15/h2-5,8,22H,6-7,9-11H2,1H3,(H,21,26)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWWNEGMDNAVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)

![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
